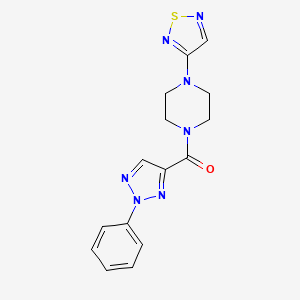![molecular formula C12H15FN4S B2463714 5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 750599-21-4](/img/structure/B2463714.png)
5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H15FN4S and its molecular weight is 266.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticorrosive Applications
The compound, specifically its derivatives, has shown promising results as an anticorrosive agent. Nandini et al. (2021) highlighted the anticorrosive effects of derivatives of 4-{[4-(Dimethylamino) Benzylidene]amino}-1,2,4-Triazole on 316 Stainless Steel in HCl medium. The study emphasized the inhibitory potentials of three Schiff bases derived from 4-(dimethylamino)benzaldehyde. The inhibitors showed high efficiency, inhibiting both cathodic and anodic corrosion processes, suggesting their potential in corrosion protection applications (Nandini et al., 2021).
Synthesis and Applications in Organic Chemistry
Peng and Zhu (2003) discussed the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the regiospecific 1,3-dipolar cycloaddition reaction of certain compounds with aryl or benzyl azides. Their work led to the creation of a new class of β,β-difluoro-β-triazolyl alcohol derivatives, opening avenues in organic synthesis and potentially pharmaceutical applications (Peng & Zhu, 2003).
Antimicrobial and Anticancer Applications
Bayrak et al. (2009) synthesized a series of compounds starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The antimicrobial activity study revealed that all the compounds screened showed good or moderate activity (Bayrak et al., 2009).
Šermukšnytė et al. (2022) discussed the synthesis of 1,2,4-triazol-3-ylthioacetohydrazide, which reacts with various aldehydes bearing aromatic and heterocyclic moieties. Their cytotoxicity was tested against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. Some synthesized compounds were identified as highly active, indicating potential anticancer applications (Šermukšnytė et al., 2022).
Corrosion Inhibition and Surface Interaction Studies
Mary et al. (2021) investigated the corrosion inhibition property of triazole-based Schiff bases on maraging steel in acid mixtures. The study emphasized the chemisorption of these molecules on the metal surface, adhering to Langmuir isotherm adsorption, and demonstrated the compounds' efficiency in corrosion inhibition (Mary et al., 2021).
Eigenschaften
IUPAC Name |
3-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4S/c1-8(16(2)3)11-14-15-12(18)17(11)10-6-4-9(13)5-7-10/h4-8H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJFMGPDPMLGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C2=CC=C(C=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2463631.png)


![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)







![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463650.png)
![2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2463651.png)
![(2R,4S)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylic acid](/img/structure/B2463652.png)
